

DNA Topoisomerase II as a Therapeutic Target in Oncology: A Technical Guide

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Compound of Interest

Compound Name: DNA topoisomerase II inhibitor 1

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Introduction

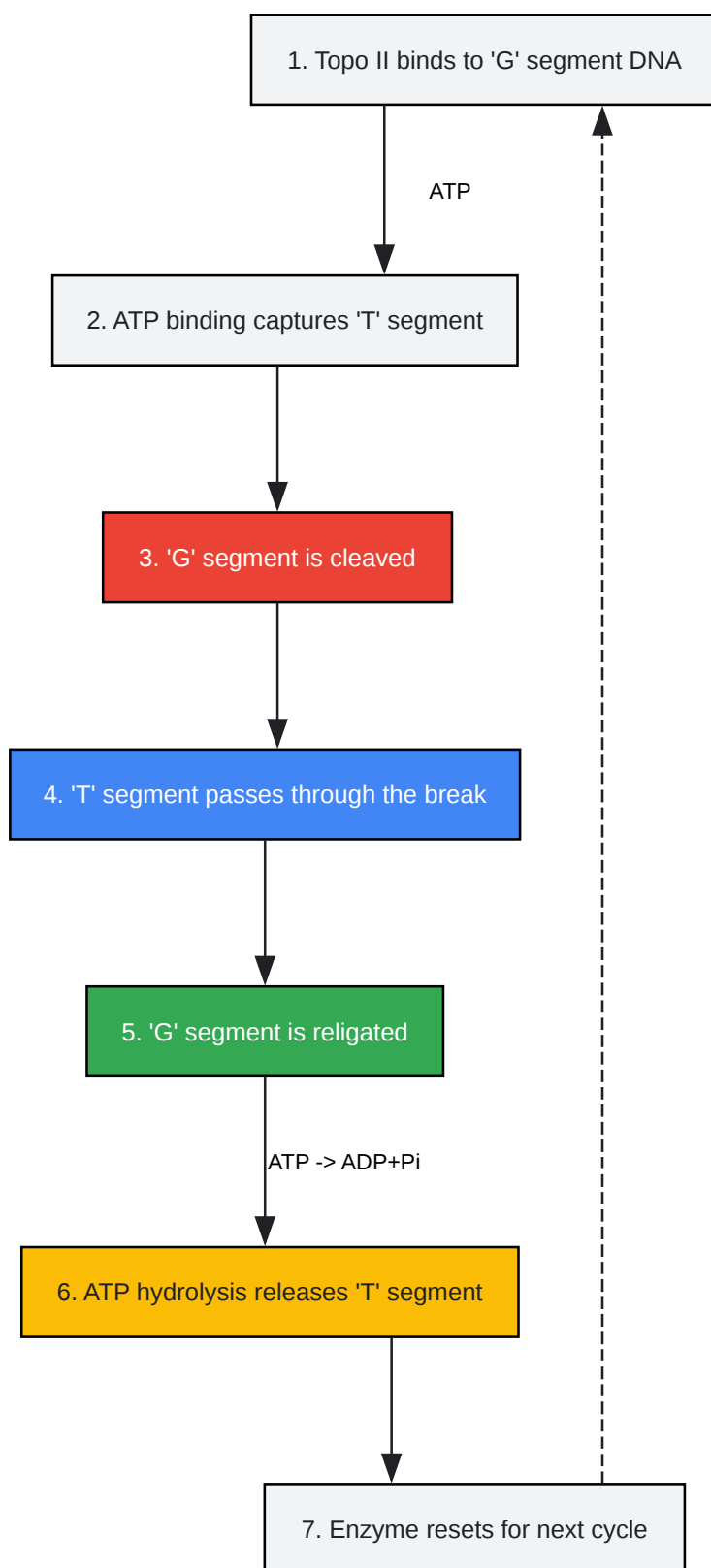
DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoiling, knotting, and tangling, which arise during critical cellular processes like replication, transcription, and chromosome segregation.[1][2][3] These enzymes function by creating transient breaks in the DNA backbone to allow for the passage of another DNA segment, thereby altering the DNA's topology.[4] Eukaryotic cells possess two main types of topoisomerases: Type I, which cleaves a single DNA strand, and Type II, which cleaves both strands of the DNA double helix simultaneously.[5][6][7]

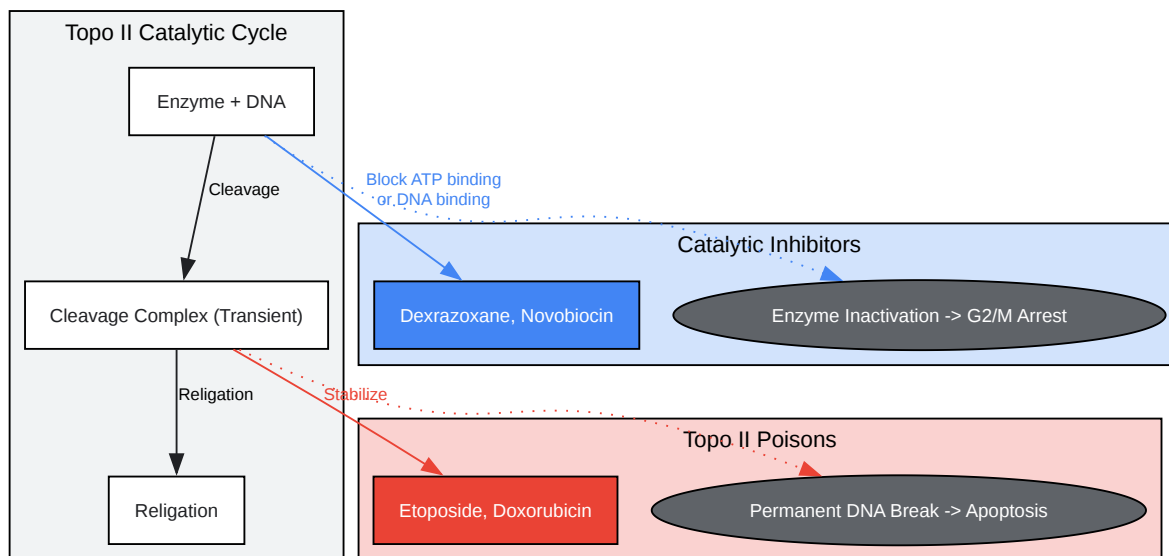
DNA Topoisomerase II (Topo II) is a particularly compelling target for anticancer therapy because its activity is elevated in rapidly proliferating cancer cells.[7] Vertebrates have two isoforms of Topo II: Topo II α and Topo II β . [3][8] Topo II α is predominantly expressed in proliferating cells and is essential for disentangling newly replicated daughter chromosomes before mitosis, making it an attractive drug target.[3][4] Topo II β is expressed in both quiescent and proliferating cells and is involved in transcriptional regulation.[3][4] Many of the most effective and widely used chemotherapeutic agents, including etoposide and doxorubicin, function by targeting Topo II.[1][9] These drugs convert the essential Topo II enzyme into a potent cellular toxin that generates permanent, lethal DNA double-strand breaks, ultimately triggering apoptotic cell death.[2][4][9]

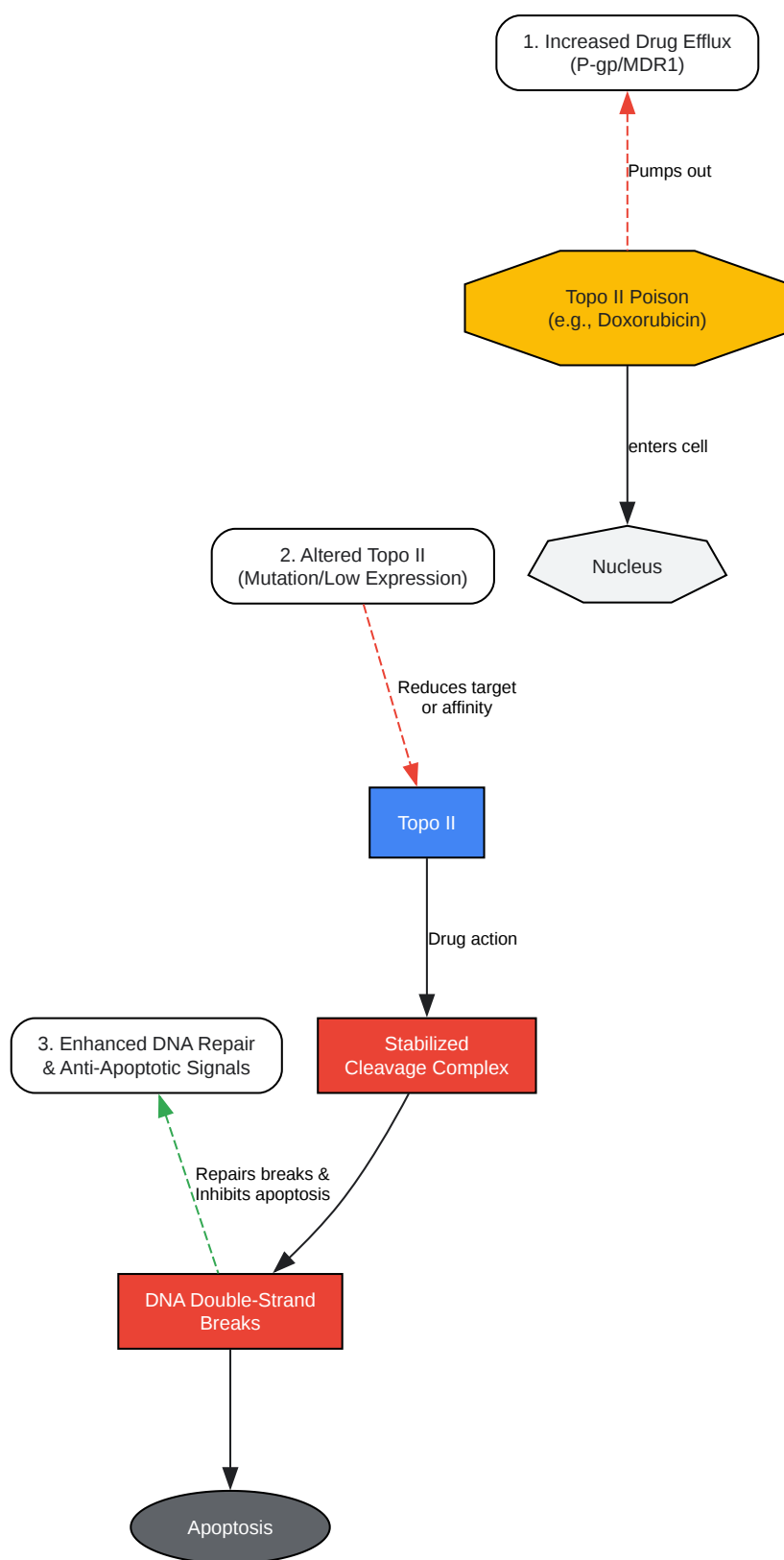
This guide provides an in-depth technical overview of the molecular biology of Topo II, the mechanisms of its inhibitors, the development of drug resistance, and key experimental protocols for research and drug development.

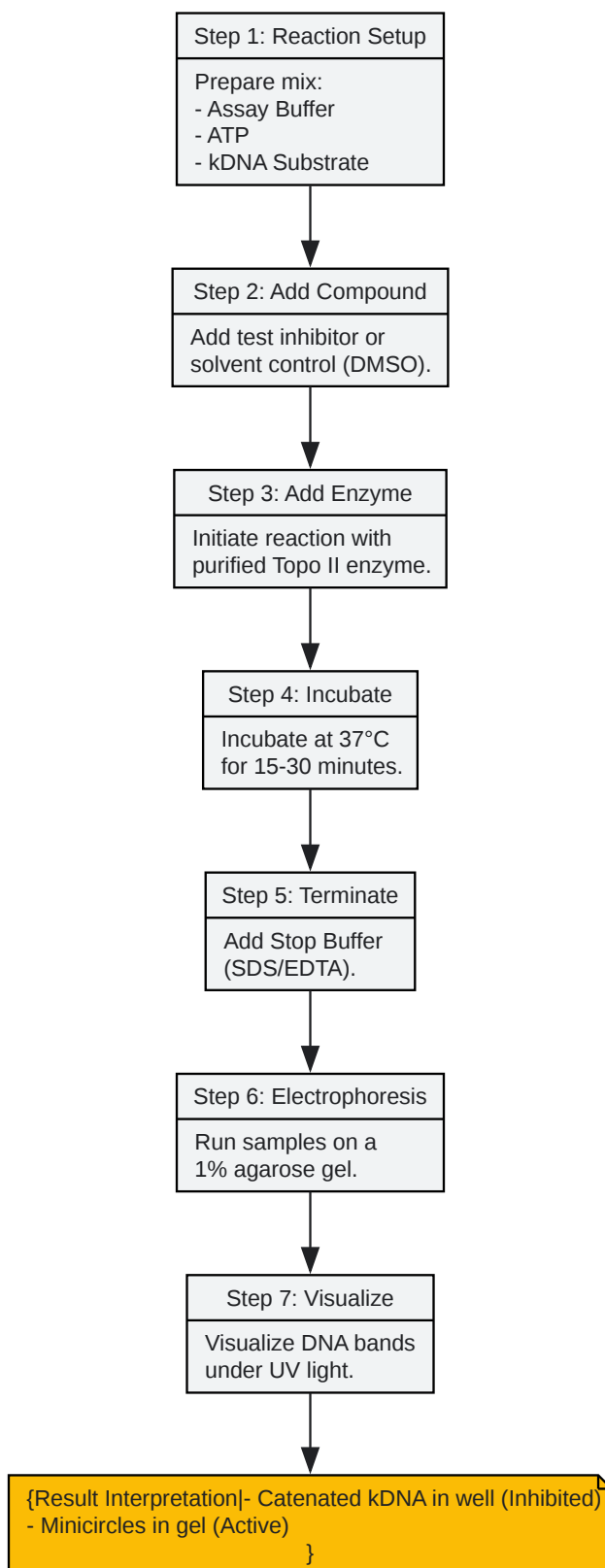
The Catalytic Cycle of DNA Topoisomerase II

DNA Topoisomerase II functions as a homodimer and utilizes ATP hydrolysis to catalyze changes in DNA topology.[5][10] The process involves passing one DNA double helix (the transport or "T" segment) through a transient, enzyme-mediated break in another double helix (the gate or "G" segment).[5][8] This changes the DNA linking number by ± 2 . [5] The catalytic cycle, often described as a "two-gate" mechanism, can be summarized in several key steps.[5][8]









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